An In-depth Technical Guide to 3-(Trifluoromethoxy)benzoyl chloride (CAS Number: 86270-03-3)
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzoyl chloride (CAS Number: 86270-03-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzoyl chloride, a key building block in modern medicinal chemistry and agrochemical synthesis. The trifluoromethoxy group imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable moiety in the design of novel bioactive compounds.[1][2] This document details the physicochemical properties, synthesis, reactivity, and safety considerations of 3-(Trifluoromethoxy)benzoyl chloride. Furthermore, it explores the applications of this reagent in drug discovery, with a focus on its role in the development of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.
Chemical and Physical Properties
3-(Trifluoromethoxy)benzoyl chloride is a colorless to almost colorless clear liquid that is reactive with water.[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 86270-03-3 | [3] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3] |
| Molecular Weight | 224.56 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Boiling Point | 204 °C | [3] |
| Density | 1.43 g/cm³ | [3][4] |
| Refractive Index | 1.467 | [3][4] |
| Flash Point | 79 °C | [3] |
| Water Solubility | Reacts with water | [3][4] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Spectroscopic Data
The structural identity of 3-(Trifluoromethoxy)benzoyl chloride can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 168 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine).
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Trifluoromethoxy)benzoyl chloride exhibits characteristic absorption bands. A strong absorption band is expected in the region of 1750-1790 cm⁻¹ corresponding to the C=O stretching of the acyl chloride. Other significant peaks will be present for the C-O-C stretching of the ether and the C-F stretching of the trifluoromethoxy group.[6]
Mass Spectrometry (MS)
The mass spectrum of 3-(Trifluoromethoxy)benzoyl chloride would show the molecular ion peak (M⁺) at m/z 224.[4] Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom to give the benzoyl cation [M-Cl]⁺. Further fragmentation of the trifluoromethoxybenzoyl cation could also be observed.
Synthesis and Reactivity
Synthesis of 3-(Trifluoromethoxy)benzoyl chloride
3-(Trifluoromethoxy)benzoyl chloride is typically synthesized from its corresponding carboxylic acid, 3-(trifluoromethoxy)benzoic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[7]
-
Materials: 3-(Trifluoromethoxy)benzoic acid, thionyl chloride, dry toluene (optional, as solvent), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, 3-(trifluoromethoxy)benzoic acid is suspended in a minimal amount of dry toluene (or neat).
-
A catalytic amount of DMF (1-2 drops) is added.
-
Thionyl chloride (1.5 to 2.0 molar equivalents) is added cautiously.
-
The reaction mixture is heated to reflux (typically 70-80 °C) for 2-4 hours, or until the evolution of HCl gas ceases.[1]
-
The excess thionyl chloride and toluene are removed by distillation under reduced pressure.
-
The resulting crude 3-(trifluoromethoxy)benzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.[8]
-
Reactivity of 3-(Trifluoromethoxy)benzoyl chloride
As a typical acyl chloride, 3-(trifluoromethoxy)benzoyl chloride is a reactive electrophile that readily undergoes nucleophilic acyl substitution reactions with various nucleophiles such as amines, alcohols, and water.
The reaction with primary or secondary amines yields the corresponding N-substituted 3-(trifluoromethoxy)benzamides. This is a fundamental reaction in the synthesis of many biologically active molecules.
-
Materials: 3-(Trifluoromethoxy)benzoyl chloride, aniline, a non-nucleophilic base (e.g., pyridine or triethylamine), and a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Aniline (1.0 molar equivalent) and the base (1.1 molar equivalents) are dissolved in the dry solvent in a flask under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled in an ice bath (0 °C).
-
3-(Trifluoromethoxy)benzoyl chloride (1.0 molar equivalent) dissolved in the same solvent is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
The reaction mixture is then washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude N-phenyl-3-(trifluoromethoxy)benzamide is purified by recrystallization or column chromatography.
-
In the presence of a base, 3-(trifluoromethoxy)benzoyl chloride reacts with alcohols to form the corresponding esters.
Applications in Drug Discovery and Agrochemicals
The trifluoromethoxy group is a highly sought-after substituent in the design of pharmaceuticals and agrochemicals due to its ability to modulate key molecular properties.[2] 3-(Trifluoromethoxy)benzoyl chloride serves as a versatile intermediate for introducing this moiety.[1]
Role in Modulating Biological Activity
The incorporation of the trifluoromethoxy group can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of a drug.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]
-
Altered pKa: The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
Enzyme Inhibition
Derivatives of 3-(trifluoromethoxy)benzoyl chloride, particularly benzamides, have been investigated as inhibitors of various enzymes. The 3-(trifluoromethoxy)benzoyl moiety can be directed towards the active site of enzymes, where it can form key interactions. For example, compounds containing this group have been explored as inhibitors for targets such as kinases and cholesteryl ester transfer protein (CETP).[9][10]
G Protein-Coupled Receptor (GPCR) Ligands
The structural and electronic properties imparted by the trifluoromethoxy group make it a valuable component in the design of ligands for G protein-coupled receptors. These ligands can act as agonists, antagonists, or allosteric modulators, influencing a wide range of signaling pathways.[11]
Safety and Handling
3-(Trifluoromethoxy)benzoyl chloride is a corrosive substance that reacts with water. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
3-(Trifluoromethoxy)benzoyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its ability to introduce the trifluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds to enhance their efficacy, metabolic stability, and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 13C NMR spectrum [chemicalbook.com]
- 3. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum [chemicalbook.com]
- 4. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]
- 5. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR [m.chemicalbook.com]
- 6. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]
- 7. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
